Traumatin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-12-oxododec-10-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h7,9,11H,1-6,8,10H2,(H,14,15)/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMKWUNQKOWGEZ-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCCC(=O)O)CCC/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00895054 | |
| Record name | Traumatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00895054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Traumatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037326 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
65410-38-0 | |
| Record name | Traumatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65410-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Traumatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065410380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Traumatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00895054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Traumatin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJD2J92GPG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Traumatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037326 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
65 - 66 °C | |
| Record name | Traumatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037326 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Endogenous Levels of Traumatin in Different Plant Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Traumatin, a plant hormone discovered in the context of wound healing, plays a crucial role in plant defense and recovery mechanisms. This technical guide provides a comprehensive overview of the endogenous levels of this compound across various plant species, details the experimental protocols for its quantification, and explores the current understanding of its signaling pathway. Quantitative data are presented in a structured format to facilitate comparative analysis. Furthermore, this guide employs Graphviz visualizations to illustrate key biological pathways and experimental workflows, offering a valuable resource for researchers in plant biology, natural product chemistry, and drug development seeking to harness the therapeutic potential of this intriguing phytohormone.
Introduction
This compound (12-oxo-trans-10-dodecenoic acid) is an oxylipin, a family of oxygenated fatty acid-derived signaling molecules, that was first identified as a "wound hormone" in plants.[1] Its formation is a rapid response to mechanical damage, herbivory, or pathogen attack, initiating a cascade of defense and repair processes.[2][3] Understanding the endogenous concentrations of this compound in different plant species is fundamental to elucidating its physiological roles and exploring its potential applications. This guide aims to consolidate the available quantitative data, provide detailed methodologies for its analysis, and shed light on its mode of action.
Endogenous Levels of this compound in Plant Species
The concentration of this compound can vary significantly among plant species and even within different tissues of the same plant. Its levels are generally low in healthy, undamaged tissues and increase substantially upon wounding.
Table 1: Quantitative Data on Endogenous this compound Levels in Various Plant Species
| Plant Species | Family | Tissue | Condition | This compound Level (nmol/g FW) | Reference(s) |
| Arabidopsis thaliana | Brassicaceae | Leaves | Disrupted | ~5 | [1][4] |
| Phaseolus vulgaris (Runner Bean) | Fabaceae | Pods | Wounded | Presence confirmed | |
| Nicotiana attenuata | Solanaceae | Leaves | Wounded | Presence confirmed | |
| Brassica oleracea (Cabbage) | Brassicaceae | Leaves | Disrupted | Presence confirmed | |
| Solanum lycopersicum (Tomato) | Solanaceae | Leaves | Disrupted | Presence confirmed | |
| Nicotiana tabacum (Tobacco) | Solanaceae | Leaves | Disrupted | Presence confirmed |
FW: Fresh Weight. Data for species other than Arabidopsis thaliana is currently qualitative, confirming the presence of this compound without specific quantification in the cited literature.
Experimental Protocols for this compound Quantification
Accurate quantification of this compound requires robust and sensitive analytical methods. The following sections detail the key steps involved in the extraction and analysis of this compound from plant tissues.
Plant Material Collection and Preparation
To accurately measure endogenous this compound levels, especially in response to wounding, precise control over sample collection is crucial.
-
For basal level measurement: Harvest plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
For wound-induced level measurement: Inflict a standardized wound (e.g., mechanical crushing or insect feeding) and collect the tissue at specific time points post-wounding. Immediately freeze the collected tissue in liquid nitrogen.
-
Storage: Store frozen samples at -80°C until extraction.
Extraction of this compound
The following protocol is a general guideline for the extraction of oxylipins, including this compound, from plant tissues.
-
Homogenization: Grind the frozen plant tissue to a fine powder under liquid nitrogen using a mortar and pestle or a cryogenic grinder.
-
Solvent Extraction: Transfer a known weight of the frozen powder (e.g., 100-500 mg) to a pre-chilled tube. Add a suitable extraction solvent, such as a mixture of isopropanol, water, and hydrochloric acid (2:1:0.002, v/v/v), at a ratio of 10 mL of solvent per gram of tissue.
-
Internal Standard: For accurate quantification, add a known amount of an appropriate internal standard, such as a deuterated analog of this compound, to the extraction mixture.
-
Shaking: Agitate the mixture on a shaker for 30 minutes at 4°C.
-
Phase Separation: Add dichloromethane and continue shaking for another 30 minutes at 4°C. Centrifuge the mixture to separate the organic and aqueous phases.
-
Collection: Carefully collect the lower organic phase containing the lipids and oxylipins.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., methanol) for analysis.
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the most common and sensitive method for the quantification of this compound.
-
Chromatographic Separation: Use a reverse-phase C18 column to separate this compound from other components of the extract. A gradient elution with solvents such as water with formic acid (A) and acetonitrile or methanol with formic acid (B) is typically employed.
-
Mass Spectrometry Detection: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. Detection and quantification are typically performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for high specificity and sensitivity. The specific precursor and product ion transitions for this compound should be optimized on the instrument.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be used for this compound analysis, but it requires a derivatization step to increase the volatility of the molecule.
-
Derivatization: The carboxylic acid group of this compound needs to be derivatized, for example, by methylation or silylation, to make it suitable for GC analysis. A common method involves a two-step reaction: methoximation to protect the aldehyde group, followed by silylation of the carboxylic acid group.
-
GC Separation: A non-polar or medium-polar capillary column is typically used for the separation of the derivatized this compound.
-
MS Detection: Electron ionization (EI) is commonly used, and quantification is achieved through selected ion monitoring (SIM).
This compound Signaling Pathway
The signaling pathway of this compound is a critical area of research, as it governs the plant's response to wounding. While the complete pathway is not yet fully elucidated, it is known to be part of the broader oxylipin signaling network.
Biosynthesis of this compound
This compound biosynthesis is initiated by the release of polyunsaturated fatty acids, such as linolenic acid, from cell membranes upon tissue damage.
Caption: Biosynthesis pathway of this compound from membrane lipids.
Putative Signaling Cascade
The perception of this compound and the subsequent signal transduction are still under investigation. It is hypothesized that, like other oxylipins, this compound may be perceived by specific receptors, leading to a downstream signaling cascade that likely involves protein kinases and transcription factors, ultimately resulting in the expression of defense-related genes.
Caption: A hypothesized signaling pathway for this compound in plant defense.
Crosstalk with Other Phytohormone Signaling Pathways
Plant defense responses are rarely controlled by a single signaling molecule. It is highly likely that the this compound signaling pathway interacts with other phytohormone pathways, such as those of jasmonic acid (JA), salicylic acid (SA), and ethylene (ET), to fine-tune the plant's response to different types of stress. The nature of this crosstalk, whether synergistic or antagonistic, is a key area for future research.
Conclusion and Future Perspectives
This technical guide has summarized the current knowledge on the endogenous levels of this compound in various plant species, provided detailed experimental protocols for its quantification, and outlined the putative signaling pathway. While significant progress has been made, several knowledge gaps remain. Future research should focus on:
-
Expanding the quantitative data: A broader survey of this compound levels across a more diverse range of plant species, including monocots and gymnosperms, is needed.
-
Elucidating the signaling pathway: The identification and characterization of this compound receptors and downstream signaling components are crucial for a complete understanding of its mode of action.
-
Investigating crosstalk: Detailed studies on the interaction between this compound and other phytohormone signaling pathways will provide a more holistic view of plant defense networks.
A deeper understanding of this compound's role in plant biology holds promise for the development of novel strategies for crop protection and for the discovery of new bioactive compounds with potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Breaking Bad News: Dynamic Molecular Mechanisms of Wound Response in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound- and Dinorthis compound-containing Galactolipids in Arabidopsis: THEIR FORMATION IN TISSUE-DISRUPTED LEAVES AS COUNTERPARTS OF GREEN LEAF VOLATILES - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Elucidation of Traumatin and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Traumatin, a plant hormone discovered for its role in wound healing, and its derivatives, represent a class of oxylipins with significant biological activity. Their structural elucidation has been a key area of research, revealing a close relationship with the jasmonic acid signaling pathway, which is central to plant defense and development. This technical guide provides a comprehensive overview of the structural characterization of this compound and its derivatives, detailing the biosynthetic pathways, analytical methodologies for identification and quantification, and the signaling cascades they influence. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant biology, and drug discovery.
Introduction
This compound, chemically identified as (10E)-12-Oxododec-10-enoic acid, is a C12 oxylipin derived from the oxidative cleavage of polyunsaturated fatty acids in plants.[1][2] It is recognized as a wound hormone, playing a role in the plant's response to mechanical damage.[3] this compound is a precursor to traumatic acid, another biologically active molecule involved in wound healing processes.[1] The study of this compound and its derivatives is crucial for understanding plant defense mechanisms and may offer insights for the development of novel therapeutic agents. This guide delves into the technical aspects of their structural elucidation, from biosynthesis to advanced analytical characterization.
Biosynthesis of this compound and its Derivatives
The biosynthesis of this compound originates from the oxylipin pathway, which is initiated by the release of polyunsaturated fatty acids, primarily linoleic acid and α-linolenic acid, from plant cell membranes upon wounding.[4]
The key enzymatic steps are:
-
Lipoxygenase (LOX) : LOX catalyzes the dioxygenation of linoleic or α-linolenic acid to form 13-hydroperoxy-octadecadienoic acid (13-HPOT).
-
Hydroperoxide Lyase (HPL) : HPL, a cytochrome P450 enzyme, cleaves 13-HPOT to produce a C12 aldehyde, 12-oxo-(9Z)-dodecenoic acid ((9Z)-traumatin), and a C6 volatile aldehyde, (Z)-3-hexenal.
-
Isomerization : (9Z)-traumatin can be isomerized to the more stable (10E)-traumatin.
-
Oxidation : this compound can be further oxidized to form traumatic acid (trans-2-dodecenedioic acid).
Derivatives of this compound, such as 9-hydroxy-traumatin (9-OH-traumatin), are also formed, and these oxylipins can be found esterified to lipids like monogalactosyl diacylglycerols (MGDGs).
Structural Elucidation Methodologies
The structural characterization of this compound and its derivatives relies on a combination of chromatographic separation and spectroscopic techniques.
Extraction and Purification
A general workflow for the extraction and purification of this compound and its derivatives from plant tissues is outlined below.
Spectroscopic and Spectrometric Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon skeleton and the position of functional groups. Techniques like COSY, HSQC, and HMBC provide detailed information on proton-proton and proton-carbon correlations, which are essential for unambiguous structure assignment.
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the elemental composition of the molecules. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in identifying the structural motifs. Gas chromatography-mass spectrometry (GC-MS) is often used for the analysis of volatile derivatives, such as fatty acid methyl esters (FAMEs).
Quantitative Data
The following table summarizes key quantitative data for this compound and its derivatives.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Concentration in Disrupted Arabidopsis Leaves (nmol/g FW) |
| This compound | C₁₂H₂₀O₃ | 212.29 | ~5 |
| 9-OH-Traumatin | C₁₂H₂₀O₄ | 228.29 | ~10 |
| Traumatic Acid | C₁₂H₂₀O₄ | 228.29 | Not Reported |
| MGDG-9-OH-traumatin/7-OH-dinorthis compound | C₃₁H₅₀O₁₄ | 646.72 | Detection limit: 0.2 |
| MGDG-bis-9-OH-traumatin | Not specified | Not specified | Detection limit: 0.2 |
Data sourced from Nakashima et al. (2013)
Experimental Protocols
Protocol for Extraction and Quantification of this compound Derivatives
Objective: To extract and quantify free and esterified this compound derivatives from plant tissue.
Materials:
-
Plant tissue (e.g., Arabidopsis thaliana leaves)
-
Liquid nitrogen
-
Mortar and pestle
-
Methanol, Chloroform, 0.9% KCl solution
-
Internal standard (e.g., d4-succinic acid)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen gas stream
-
HPLC-MS/MS system
Procedure:
-
Freeze plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Transfer approximately 100 mg of the powdered tissue to a glass tube.
-
Add 1 mL of a 2:1 (v/v) mixture of methanol:chloroform and the internal standard.
-
Vortex the mixture thoroughly for 1 minute.
-
Add 0.5 mL of 0.9% KCl and vortex again.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen gas.
-
Re-dissolve the residue in 1 mL of 80% methanol.
-
Apply the sample to a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the oxylipins with 1 mL of methanol.
-
Dry the eluate under a nitrogen stream.
-
Reconstitute the sample in a suitable solvent for HPLC-MS/MS analysis.
-
Quantify the compounds using a standard curve of authentic standards.
Protocol for GC-MS Analysis of Fatty Acid Derivatives
Objective: To analyze the fatty acid composition of plant lipid extracts.
Materials:
-
Lipid extract from the previous protocol
-
BF₃-methanol solution (14% w/v)
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable column (e.g., DB-23)
Procedure:
-
Take the dried lipid extract and add 1 mL of 14% BF₃-methanol solution.
-
Heat the mixture at 60°C for 30 minutes in a sealed vial.
-
Cool the vial to room temperature and add 1 mL of hexane and 0.5 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute and then centrifuge at 1,000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a new vial.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
Inject an aliquot of the FAMEs solution into the GC-MS.
-
Identify the FAMEs based on their retention times and mass spectra compared to known standards.
Signaling Pathway
This compound is a component of the oxylipin signaling pathway, which is intricately linked to the jasmonic acid (JA) signaling cascade, a master regulator of plant defense responses. While a specific receptor for this compound has not been definitively identified, its biosynthesis is a key step in the wound response that leads to the accumulation of JA.
Upon wounding, the synthesis of this compound and subsequently JA is triggered. JA-isoleucine (JA-Ile), the bioactive form of jasmonic acid, binds to its receptor, the F-box protein CORONATINE INSENSITIVE1 (COI1). This binding leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins, thereby de-repressing transcription factors (e.g., MYC2) that activate the expression of a wide range of defense-related genes.
Conclusion
The structural elucidation of this compound and its derivatives has provided significant insights into the chemical ecology of plant-environment interactions. The methodologies outlined in this guide, from extraction to advanced spectroscopic analysis, are essential tools for researchers in this field. The close connection of this compound to the well-established jasmonic acid signaling pathway highlights its importance in plant defense. Further research, particularly in identifying a specific receptor for this compound and exploring the full spectrum of its biological activities, will undoubtedly uncover new avenues for applications in agriculture and medicine.
References
Cross-talk Between Traumatin and Other Phytohormone Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Traumatin, a term historically associated with the wound hormone traumatic acid, is intrinsically linked to the oxylipin signaling pathway in plants. A key player in this pathway is 12-oxo-phytodienoic acid (OPDA), a precursor to jasmonic acid (JA) that also functions as a potent signaling molecule in its own right. Emerging research has unveiled a complex network of interactions, or cross-talk, between OPDA signaling and other major phytohormone pathways, influencing a wide array of physiological processes from growth and development to defense responses. This technical guide provides a comprehensive overview of the current understanding of this compound/OPDA signaling and its intricate cross-talk with auxin, gibberellin (GA), cytokinin (CK), abscisic acid (ABA), ethylene (ET), salicylic acid (SA), and brassinosteroids (BRs). Detailed signaling pathways, quantitative data on these interactions, and key experimental protocols are presented to serve as a valuable resource for researchers in the field.
Introduction to this compound and 12-Oxo-Phytodienoic Acid (OPDA) Signaling
The term "this compound" historically refers to traumatic acid, a dicarboxylic acid identified for its wound-healing properties in plants[1]. However, contemporary research has broadened this concept to include related oxylipins, with 12-oxo-phytodienoic acid (OPDA) being a central molecule of interest. OPDA is a precursor of the well-known defense hormone jasmonic acid (JA), but it also possesses its own distinct signaling pathway, often independent of JA and its receptor CORONATINE INSENSITIVE 1 (COI1)[2][3]. OPDA signaling is initiated in response to wounding and other stresses, regulating a specific set of genes known as OPDA-responsive genes (ORGs)[2]. This independent signaling capacity positions OPDA as a critical regulator in the plant's response to its environment, orchestrating a fine-tuned balance between growth and defense.
The OPDA Biosynthesis and Signaling Pathway
OPDA is synthesized from α-linolenic acid in the chloroplasts through the sequential action of lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC)[4]. Once synthesized, OPDA can be transported to the peroxisome for conversion to JA or can act directly as a signaling molecule. The OPDA signaling pathway is still being elucidated, but key components have been identified.
Caption: OPDA Biosynthesis and Signaling Pathway.
Cross-talk with Other Phytohormone Signaling Pathways
OPDA signaling does not operate in isolation but is intricately connected with other phytohormone pathways, creating a complex regulatory network that allows plants to mount appropriate responses to various stimuli.
Cross-talk with Auxin
OPDA and auxin signaling are often antagonistic, particularly in the context of root development. OPDA has been shown to suppress auxin signaling to optimize plant defense responses.
-
Mechanism: The precise molecular mechanisms of OPDA-auxin cross-talk are still under investigation. However, it is known that OPDA can inhibit primary root growth, a process heavily dependent on auxin homeostasis.
-
Quantitative Data:
| Parameter | Condition | Organism | Observation | Reference |
| Primary Root Length | 8 days on 50 µM OPDA-containing medium | Arabidopsis thaliana | 28% of control values | |
| Primary Root Length | 8 days on 10 µM OPDA-containing medium | Arabidopsis thaliana | ~70% of control values |
Caption: OPDA-Auxin Cross-talk in Root Growth.
Cross-talk with Gibberellin (GA)
The interaction between OPDA and gibberellin (GA) signaling is less characterized but is thought to be important in balancing growth and defense, particularly in processes like seed germination and stamen development. It has been suggested that GA may act through the jasmonate pathway, including OPDA, to control the expression of certain transcription factors.
Caption: OPDA-GA Cross-talk.
Cross-talk with Cytokinin (CK)
Cytokinin and OPDA/JA signaling pathways are known to interact, often antagonistically, in various developmental processes, including root and shoot development.
Caption: OPDA-Cytokinin Cross-talk.
Cross-talk with Abscisic Acid (ABA)
OPDA and ABA signaling pathways exhibit synergistic interactions, particularly in the regulation of seed germination and stomatal closure. OPDA can enhance ABA sensitivity, leading to a stronger inhibition of germination.
-
Mechanism: OPDA treatment has been shown to increase the abundance of ABA INSENSITIVE5 (ABI5) protein, a key transcription factor in ABA signaling.
-
Quantitative Data:
| Parameter | Condition | Organism | Observation | Reference |
| Seed Germination Frequency | 50 µM OPDA | Arabidopsis thaliana | ~20% | |
| Seed Germination Frequency | 10 µM OPDA + 0.5 µM ABA | Arabidopsis thaliana | Stronger inhibition than either hormone alone |
Caption: Synergistic Cross-talk between OPDA and ABA.
Cross-talk with Ethylene (ET)
OPDA/JA and ethylene signaling pathways often act synergistically in regulating defense responses against necrotrophic pathogens and wounding.
Caption: Synergistic Cross-talk between OPDA/JA and Ethylene.
Cross-talk with Salicylic Acid (SA)
The interaction between OPDA/JA and salicylic acid (SA) is classically antagonistic. SA-mediated defense is typically effective against biotrophic pathogens, while JA/OPDA-mediated defense is effective against necrotrophic pathogens and herbivores.
-
Quantitative Data:
| Parameter | Condition | Organism | Observation | Reference |
| Endogenous OPDA levels | SA pretreatment followed by Pb stress (Roots) | Zygophyllum fabago | Primed accumulation of OPDA | |
| Endogenous OPDA levels | SA pretreatment followed by Pb stress (Leaves) | Zygophyllum fabago | Induced accumulation of OPDA |
Caption: Antagonistic Cross-talk between OPDA/JA and SA.
Cross-talk with Brassinosteroids (BRs)
Brassinosteroids are growth-promoting hormones, and their interaction with defense-related hormones like OPDA is crucial for the growth-defense trade-off. BR signaling has been shown to interact with components of the GA pathway, which in turn is linked to OPDA/JA signaling.
Caption: OPDA-Brassinosteroid Cross-talk.
Experimental Protocols
Protocol for OPDA Treatment of Arabidopsis thaliana Seedlings
This protocol describes the application of exogenous OPDA to Arabidopsis seedlings for studying its effects on growth and gene expression.
Caption: Workflow for OPDA Treatment of Seedlings.
Materials:
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) medium
-
12-oxo-phytodienoic acid (OPDA)
-
Ethanol
-
Sterile water
-
Petri plates
-
Growth chamber
Procedure:
-
Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 10 minutes in a 50% bleach solution with 0.05% Triton X-100. Rinse the seeds 5 times with sterile water.
-
Stratification: Resuspend the sterilized seeds in sterile 0.1% agar and store at 4°C for 2-4 days to break dormancy.
-
Germination: Plate the seeds on MS medium solidified with 0.8% agar.
-
Seedling Transfer: After 4-5 days of growth, transfer seedlings of uniform size to fresh MS plates containing the desired concentration of OPDA (e.g., 10 µM, 50 µM) or a mock control (containing the same amount of solvent used to dissolve OPDA).
-
Incubation: Grow the seedlings vertically in a growth chamber under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark cycle).
-
Data Collection:
-
For root growth assays, mark the position of the root tip at the time of transfer and measure the new growth after a specified period (e.g., 4-7 days).
-
For gene expression analysis, harvest whole seedlings or specific tissues at various time points after transfer, flash-freeze in liquid nitrogen, and store at -80°C until RNA extraction.
-
Protocol for Phytohormone Quantification by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of OPDA and other phytohormones from plant tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Workflow for Phytohormone Quantification.
Materials:
-
Plant tissue (50-100 mg fresh weight)
-
Liquid nitrogen
-
Extraction solvent (e.g., 2-propanol/H₂O/concentrated HCl; 2:1:0.002, v/v/v)
-
Dichloromethane
-
Internal standards (deuterated forms of the target phytohormones)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Harvest plant tissue, immediately freeze in liquid nitrogen, and grind to a fine powder.
-
Extraction: To the powdered tissue, add 1 mL of cold extraction solvent containing the internal standards. Vortex and incubate on a shaker at 4°C for 30 minutes.
-
Phase Separation: Add 1 mL of dichloromethane, vortex, and centrifuge at 13,000 x g for 5 minutes at 4°C.
-
Collection: Carefully collect the lower organic phase and transfer to a new tube.
-
Purification: The extract can be further purified using SPE. Condition a C18 SPE cartridge with methanol and then with the extraction solvent. Load the sample, wash with a weak solvent, and elute the phytohormones with a stronger solvent (e.g., methanol or acetonitrile).
-
Concentration: Evaporate the solvent from the eluate under a stream of nitrogen gas.
-
Analysis: Reconstitute the dried residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Quantification: Create a standard curve for each phytohormone using known concentrations and their corresponding deuterated internal standards. Quantify the endogenous hormone levels in the samples by comparing their peak areas to the standard curve.
Conclusion
The study of this compound and, more specifically, OPDA signaling, has revealed a fascinating layer of complexity in plant hormone biology. It is now clear that OPDA is not merely a precursor to JA but a signaling molecule with its own unique functions and a central role in the intricate web of phytohormone cross-talk. The antagonistic and synergistic interactions between OPDA and other hormones like auxin, ABA, ethylene, and SA are critical for orchestrating appropriate growth and defense responses. Future research aimed at dissecting the molecular components of OPDA perception and signal transduction, as well as further quantifying the dynamics of its cross-talk with other signaling pathways, will be crucial for a holistic understanding of plant resilience and for the development of novel strategies in agriculture and drug development.
References
Exploring the Evolutionary Conservation of the Traumatin Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability of organisms to sense and respond to tissue damage is a fundamental aspect of survival. In plants, this process is governed by a complex network of signaling molecules, among which the so-called "wound hormones" play a pivotal role. Discovered in the early 20th century, traumatin and its corresponding dicarboxylic acid, traumatic acid, were among the first identified substances in plants that actively promote cell division and callus formation at wound sites.[1][2] This guide provides a comprehensive technical overview of the this compound pathway, delving into its biosynthesis, evolutionary conservation, and the current understanding of its signaling mechanisms. We will explore the key enzymatic players, downstream cellular responses, and provide detailed experimental protocols for researchers investigating this fascinating aspect of plant biology. While once viewed as a simple wound-healing mechanism, it is now understood that the this compound pathway is an integral part of the broader and highly conserved oxylipin signaling network, which includes the well-characterized jasmonate pathway.[3][4] Understanding the nuances of the this compound branch of this network holds potential for applications in agriculture and medicine.
The this compound Biosynthetic Pathway
This compound and traumatic acid are C12 oxylipins derived from the oxidative cleavage of C18 polyunsaturated fatty acids, primarily linoleic acid and linolenic acid.[1] These fatty acids are released from plant cell membranes upon wounding by the action of phospholipases. The biosynthesis of this compound is a rapid process, initiated within minutes of mechanical damage, and involves a conserved enzymatic cascade.
The key enzymes in this pathway are:
-
Lipoxygenase (LOX): This non-heme iron-containing enzyme catalyzes the dioxygenation of polyunsaturated fatty acids. In the context of this compound synthesis, 13-LOX isoforms are primarily involved, which introduce an oxygen molecule at the C-13 position of linoleic or linolenic acid, forming 13-hydroperoxyoctadecadienoic acid (13-HPOD) or 13-hydroperoxyoctadecatrienoic acid (13-HPOT), respectively.
-
Hydroperoxide Lyase (HPL): This enzyme, a member of the cytochrome P450 superfamily (CYP74B), cleaves the fatty acid hydroperoxides. HPL action on 13-HPOD or 13-HPOT yields a C12 oxo-acid, 12-oxo-trans-10-dodecenoic acid , which is known as This compound , and a C6 volatile aldehyde (hexenal or hexanal).
-
Auto-oxidation: Traumatic acid (trans-2-dodecenedioic acid) is believed to be formed from this compound through a non-enzymatic auto-oxidation process. However, the precise in vivo mechanism and potential enzymatic contributions to this final step are still under investigation.
Below is a diagram illustrating the biosynthetic pathway leading to this compound and traumatic acid.
Evolutionary Conservation of the this compound Pathway
The core components of the this compound pathway, LOX and HPL, are highly conserved across the plant kingdom, suggesting a deep evolutionary origin for this wound-response mechanism.
-
Lipoxygenases (LOX): The LOX gene family is ancient and has undergone significant expansion and diversification throughout plant evolution. Phylogenetic analyses have shown that LOX genes are present in a wide range of photosynthetic organisms, from algae to angiosperms. The functional divergence of LOX enzymes into 9-LOX and 13-LOX subfamilies, which are responsible for producing different sets of oxylipins, occurred early in the evolution of land plants. The 13-LOX enzymes, crucial for this compound synthesis, are ubiquitous in terrestrial plants.
-
Hydroperoxide Lyase (HPL): As members of the CYP74 family of cytochrome P450s, HPLs are also widespread in the plant kingdom. The CYP74 family is thought to be a plant-specific innovation and has not been identified outside of angiosperms and mosses until recently, with discoveries of related genes in some bacteria and marine invertebrates. This suggests that the enzymatic machinery to produce C12 oxylipins like this compound from C18 fatty acids is an ancient feature of land plants, likely evolving as a defense mechanism against mechanical damage and herbivory.
The conservation of this pathway across diverse plant lineages underscores its fundamental importance in plant survival. The production of C6 volatile aldehydes alongside this compound also points to a dual-function defense strategy, where the volatiles can act as airborne signals to neighboring plants and as direct deterrents to herbivores.
Downstream Signaling and Biological Functions
Traumatic acid is a potent stimulator of cell division (cytokinesis) and callus formation at wound sites, contributing to the physical sealing of the wound and regeneration of damaged tissues. While the complete downstream signaling cascade of traumatic acid is not as well-defined as that of jasmonic acid-isoleucine (JA-Ile), evidence suggests that it can act through both JA-dependent and -independent pathways.
Key Biological Functions:
-
Stimulation of Cell Division: Traumatic acid promotes cell proliferation in the vicinity of a wound, leading to the formation of a protective callus.
-
Gene Expression Changes: Treatment of plants with traumatic acid induces changes in gene expression. While some of these changes overlap with those induced by jasmonic acid, others are unique, suggesting a distinct signaling role.
-
Protein Phosphorylation: Traumatic acid has been shown to induce the tyrosine phosphorylation of several proteins, indicating that protein kinase cascades are involved in its signal transduction.
-
Interaction with other Hormones: The wound response is a complex process involving crosstalk between multiple hormone signaling pathways. The this compound pathway likely interacts with other signaling molecules like auxins and cytokinins to coordinate cell division and differentiation during wound healing.
The following diagram illustrates a proposed model for the this compound signaling pathway.
Quantitative Data on this compound and Traumatic Acid
The concentration of this compound and traumatic acid can vary significantly depending on the plant species, the type and severity of the wound, and the time elapsed since the injury. The following table summarizes available quantitative data from the literature.
| Plant Species | Tissue | Wounding Treatment | Analyte | Basal Level (ng/g FW) | Wounded Level (ng/g FW) | Time Post-Wounding | Reference |
| Phaseolus vulgaris (Runner bean) | Pods | Slicing | This compound (12-oxo-trans-10-dodecenoic acid) | Not Detected | Increased | Not specified | |
| Arabidopsis thaliana | Leaves | Mechanical | 12-oxo-dodecenoic acid (related C12 oxylipin) | Trace | Significant increase | 30 min | |
| Cucumis sativus (Cucumber) | Hypocotyls | Exogenous application | N/A | N/A | N/A | N/A |
Note: Quantitative data for this compound and traumatic acid are limited in the literature. Further research is needed to establish a more comprehensive dataset across a wider range of plant species.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound pathway.
Mechanical Wounding of Plant Leaves
Objective: To induce a standardized wound response for subsequent analysis of oxylipins or gene expression.
Materials:
-
Healthy, well-watered plants (e.g., Arabidopsis thaliana, tomato, or bean plants)
-
Forceps
-
Small scissors or a pattern wheel
-
Liquid nitrogen
-
Mortar and pestle
-
Sterile water
Procedure:
-
Select healthy, fully expanded leaves of a consistent developmental stage.
-
For a localized wound response, use forceps to gently hold the leaf and make a series of small crushes across the leaf lamina, avoiding the midrib. Alternatively, use small scissors to make clean cuts.
-
For a more systemic response, wound one or two lower leaves of the plant.
-
At designated time points after wounding (e.g., 0, 15, 30, 60 minutes), harvest the wounded leaf tissue (local response) and/or unwounded systemic leaves.
-
Immediately flash-freeze the harvested tissue in liquid nitrogen to halt metabolic activity.
-
Store the frozen tissue at -80°C until further analysis.
-
For control samples, handle plants in the same manner but without inflicting any wounds.
Extraction and Quantification of Oxylipins by LC-MS
Objective: To extract and quantify this compound, traumatic acid, and other oxylipins from plant tissue.
Materials:
-
Frozen plant tissue (from wounding experiment)
-
Extraction solvent (e.g., 80% methanol with 0.1% formic acid and antioxidant like BHT)
-
Internal standards (deuterated analogs of the target oxylipins)
-
Centrifuge
-
Solid-phase extraction (SPE) columns (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Grind the frozen plant tissue to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.
-
Weigh the frozen powder (typically 50-100 mg) into a pre-chilled tube.
-
Add a known amount of the internal standard mixture to each sample.
-
Add the cold extraction solvent and vortex thoroughly.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant.
-
Perform a solid-phase extraction (SPE) to clean up and concentrate the oxylipins. Condition the SPE column with methanol and then with water. Load the supernatant, wash with a low percentage of organic solvent, and then elute the oxylipins with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Dry the eluate under a stream of nitrogen gas.
-
Reconstitute the sample in a small volume of a suitable solvent for LC-MS analysis.
-
Analyze the samples using a reverse-phase C18 column on an LC-MS/MS system with a gradient of water and acetonitrile/methanol containing 0.1% formic acid.
-
Monitor for the specific mass-to-charge (m/z) transitions of this compound, traumatic acid, and their corresponding internal standards.
-
Quantify the analytes by comparing the peak areas of the endogenous compounds to their respective internal standards.
Callus Induction Assay
Objective: To assess the ability of traumatic acid to induce callus formation from plant explants.
Materials:
-
Sterile plant explants (e.g., hypocotyls, cotyledons, or root segments)
-
Murashige and Skoog (MS) basal medium
-
Traumatic acid stock solution (filter-sterilized)
-
Other plant hormones as required (e.g., auxins like 2,4-D and cytokinins like kinetin)
-
Petri dishes
-
Sterile forceps and scalpels
-
Laminar flow hood
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare MS medium and adjust the pH to 5.7-5.8 before autoclaving.
-
After the medium has cooled to about 50°C, add filter-sterilized traumatic acid to achieve the desired final concentrations (e.g., 0, 0.1, 1, 10, 100 µM). Also, prepare control plates with different ratios of auxin and cytokinin for comparison.
-
Pour the medium into sterile petri dishes and allow it to solidify in a laminar flow hood.
-
Under sterile conditions, excise explants from sterilely grown seedlings.
-
Place the explants onto the surface of the prepared media.
-
Seal the petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22-25°C).
-
Observe the explants regularly for signs of callus formation at the cut surfaces.
-
After 3-4 weeks, the percentage of explants forming callus and the fresh weight of the callus can be measured.
The following diagram outlines the workflow for a callus induction assay.
Conclusion and Future Perspectives
The this compound pathway represents one of the earliest discovered and most fundamental wound response mechanisms in plants. Its core enzymatic machinery is evolutionarily conserved, highlighting its critical role in plant survival. While the broader jasmonate signaling cascade has received more attention in recent years, the specific roles of this compound and traumatic acid as signaling molecules are an area ripe for further investigation.
Future research should focus on:
-
Elucidating the complete downstream signaling pathway of traumatic acid: Identifying its putative receptor(s) and direct molecular targets will be crucial to understanding its specific mode of action.
-
Comprehensive quantitative profiling: Generating more extensive quantitative data on the levels of this compound and traumatic acid across a wider range of plant species and in response to various biotic and abiotic stresses will provide a clearer picture of its physiological relevance.
-
Exploring its role in plant development: Beyond wound healing, the influence of the this compound pathway on other developmental processes warrants further investigation.
-
Translational applications: A deeper understanding of this pathway could lead to novel strategies for enhancing crop resilience and developing new therapeutic agents for wound healing in other organisms.
By continuing to explore the intricacies of the this compound pathway, researchers can gain valuable insights into the evolution and function of plant defense and regenerative mechanisms, with potential benefits for both agriculture and medicine.
References
- 1. Traumatic Acid Reduces Oxidative Stress and Enhances Collagen Biosynthesis in Cultured Human Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acs.org [acs.org]
- 3. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jasmonic acid-dependent and -independent signaling pathways control wound-induced gene activation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Metabolomic Profiling of Plant Tissues After Traumatin-Induced Stress Response
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plants, as sessile organisms, have developed sophisticated defense mechanisms to respond to external threats such as mechanical wounding from herbivores or pathogens.[1] This wounding triggers a complex signaling cascade, leading to significant changes in the plant's metabolome to heal the damage and protect against further attack.[2][3] A key component of this response is the jasmonate signaling pathway.[1] Historically, the term "traumatin" or "traumatic acid" was associated with a wound hormone that promotes cell division and healing. Modern research has identified jasmonic acid (JA) and its derivatives as the central signaling molecules in this process.[4]
Metabolomics, the comprehensive analysis of all small-molecule metabolites in a biological system, is a powerful tool for understanding the intricate biochemical changes that occur in response to stress. By profiling the metabolome of plant tissues after a this compound-induced (wounding) event, researchers can identify key defense compounds, understand metabolic trade-offs, and discover potential bioactive molecules for agricultural or pharmaceutical applications. These application notes provide an overview of the signaling pathway, detailed protocols for metabolomic analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and examples of expected metabolic changes.
The Jasmonic Acid (JA) Signaling Pathway
Mechanical wounding rapidly initiates the biosynthesis of jasmonic acid. This pathway begins in the chloroplasts with the release of α-linolenic acid from the membrane. Through a series of enzymatic reactions involving lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC), 12-oxo-phytodienoic acid (OPDA) is formed. OPDA is then transported to the peroxisome, where it is reduced and undergoes β-oxidation to produce jasmonic acid. JA can be further converted into its biologically active form, JA-isoleucine (JA-Ile), which binds to the COI1 receptor, leading to the degradation of JAZ repressor proteins. This de-repression allows transcription factors, such as MYC2, to activate the expression of a wide array of defense-related genes, triggering a massive shift in the plant's metabolism.
Experimental Design and Workflow
A typical metabolomics experiment involves careful planning from sample collection to data interpretation. The goal is to compare the metabolic profiles of control plants with those that have been subjected to wounding.
Experimental Protocols
Protocol 1: Plant Treatment and Sample Collection
-
Plant Growth: Cultivate plants (e.g., Arabidopsis thaliana, Nicotiana benthamiana, or crop species) under controlled environmental conditions (e.g., 16h light/8h dark cycle, 22°C).
-
Treatment: For the treatment group, apply mechanical wounding by making small incisions with a scalpel or crushing a portion of the leaf with forceps. The control group should remain untouched but handled similarly to account for any touch-induced responses.
-
Time Course: Harvest tissue (e.g., specific leaves) from both control and wounded plants at several time points post-treatment (e.g., 0, 30 minutes, 1 hour, 3 hours) to capture the dynamic metabolic response.
-
Harvesting and Quenching: Immediately upon harvesting, flash-freeze the tissue in liquid nitrogen to quench all enzymatic activity. Store samples at -80°C until extraction.
Protocol 2: Metabolite Extraction and Analysis via GC-MS (for Primary Metabolites and Volatiles)
This protocol is adapted from established methods for analyzing primary metabolites like sugars, amino acids, and organic acids.
-
Homogenization: Grind the frozen plant tissue (~50-100 mg) to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle or a bead mill.
-
Extraction:
-
Add 1 mL of a pre-chilled extraction solution (e.g., 80% methanol:water) containing an internal standard (e.g., Ribitol at 0.2 mg/mL) to the powdered tissue.
-
Vortex vigorously for 30 seconds.
-
Incubate in a thermomixer at 70°C for 15 minutes with shaking.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Phase Separation (Optional, for broader coverage):
-
To the supernatant, add 0.5 mL of chloroform and 1 mL of water. Vortex and centrifuge to separate the polar (upper) and non-polar (lower) phases.
-
-
Drying: Transfer an aliquot (e.g., 100 µL) of the polar phase to a new microfuge tube or GC vial insert and evaporate to complete dryness using a vacuum concentrator (speed-vac).
-
Derivatization: This two-step process makes the metabolites volatile for GC analysis.
-
Step 1 (Methoximation): Add 40 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Incubate at 37°C for 2 hours with shaking.
-
Step 2 (Silylation): Add 70 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS. Incubate at 37°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Column: Use a standard non-polar column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 15°C/min to 330°C and hold for 5 minutes.
-
MS Detection: Acquire mass spectra in full scan mode (e.g., m/z 50-600).
-
Protocol 3: Metabolite Extraction and Analysis via LC-MS (for Secondary and Semi-Polar Metabolites)
This protocol is ideal for analyzing a wide range of secondary metabolites like phenolics, flavonoids, and alkaloids.
-
Homogenization: Grind frozen plant tissue (~50-100 mg) to a fine powder as described in Protocol 2.
-
Extraction:
-
Add 1 mL of pre-chilled 80% methanol containing an internal standard (if available).
-
Vortex vigorously and sonicate for 20 minutes in an ice-water bath.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Filtration: Transfer the supernatant to a new tube and centrifuge again to pellet any remaining debris. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.
-
LC-MS Analysis:
-
LC System: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5%), hold for 1-2 minutes, then ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then return to initial conditions for equilibration.
-
MS Detection: Use an electrospray ionization (ESI) source, operating in both positive and negative ion modes to cover a wider range of compounds. Acquire data in full scan mode and consider data-dependent MS/MS for structural elucidation.
-
Data Presentation and Interpretation
Following data acquisition and processing (peak detection, alignment, normalization, and identification), the results can be summarized to show the metabolic changes induced by the this compound treatment. Wounding typically leads to a significant upregulation of defense-related secondary metabolites and a reallocation of primary resources.
Table 1: Exemplary Quantitative Changes in Plant Metabolites After Wounding (Note: The following data are representative examples based on published literature and may vary significantly by plant species, tissue type, and the nature of the wounding.)
| Metabolite Class | Metabolite Name | Fold Change (Wounded vs. Control) | Putative Function |
| Phytohormones | Jasmonic Acid | ↑ (>10.0) | Master regulator of wound response |
| Salicylic Acid | ↑ (~1.5 - 2.0) | Defense signaling, crosstalk with JA | |
| Abscisic Acid | ↑ (~2.0 - 4.0) | Stress signaling, stomatal control | |
| Phenolics | Rosmarinic Acid | ↑ (~4.0 - 7.0) | Antioxidant, Anti-herbivore |
| Quercetin | ↑ (~3.0 - 5.0) | Flavonoid, Antioxidant, UV protectant | |
| Caffeic Acid Derivatives | ↑ (~1.5 - 2.5) | Precursors for lignin, defense compounds | |
| Terpenoids | Volatile Terpenes | ↑ (Variable) | Indirect defense (attract predators) |
| Triterpenoids (Saponins) | ↑ (~2.0 - 4.0) | Anti-feedant, Anti-microbial | |
| Alkaloids | Nicotine (in Solanaceae) | ↑ (~3.0 - 6.0) | Neurotoxin, potent anti-herbivore defense |
| Terpenoid Indole Alkaloids | ↑ (~2.0 - 3.0) | Anti-feedant, pharmaceutical interest | |
| Amino Acids | Proline | ↑ (~2.0 - 5.0) | Osmoprotectant, ROS scavenger |
| Tryptophan | ↓ (Variable) | Precursor for defense compounds (alkaloids, auxin) | |
| Primary Metabolism | Glucose / Fructose | ↓ (Variable) | Re-allocated to defense biosynthesis |
The logical flow from wounding to a defense response involves the activation of the JA signaling pathway, which leads to a large-scale transcriptional reprogramming. This, in turn, causes a metabolic shift, prioritizing the synthesis of defense compounds at the expense of growth-related processes.
References
- 1. Wound response in plants - Wikipedia [en.wikipedia.org]
- 2. Wounding in the plant tissue: the defense of a dangerous passage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breaking Bad News: Dynamic Molecular Mechanisms of Wound Response in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Strategies for Enhancing the Solubility of Traumatin for In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Traumatin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound, also known as (E)-12-oxododec-10-enoic acid, is a plant-derived fatty acid that acts as a wound hormone in plants.[1][2] Its chemical structure, characterized by a long hydrocarbon chain, results in poor water solubility. The Human Metabolome Database estimates its water solubility to be approximately 144.5 mg/L at 25°C.[3] This low aqueous solubility can lead to precipitation in cell culture media, resulting in inconsistent and unreliable data in in vitro assays. Therefore, appropriate strategies are necessary to enhance its solubility for accurate experimental outcomes.
Q2: What are the primary strategies for solubilizing this compound for cell-based assays?
The primary strategies for enhancing the solubility of lipophilic compounds like this compound include the use of co-solvents, cyclodextrins, and surfactants. The choice of method will depend on the specific requirements of the in vitro assay and the cell type being used. It is crucial to perform validation experiments to ensure the chosen solubilization method does not interfere with the experimental results.
Q3: Which co-solvents are recommended for this compound, and what are the typical starting concentrations?
Commonly used co-solvents for fatty acids include dimethyl sulfoxide (DMSO) and ethanol. While specific quantitative solubility data for this compound in these solvents is limited, data for the structurally similar compound 9-oxo-10(E),12(E)-Octadecadienoic Acid suggests good solubility in DMF (16 mg/mL), DMSO (16 mg/mL), and ethanol (25 mg/mL).[4] It is recommended to prepare a high-concentration stock solution of this compound in one of these solvents and then dilute it to the final working concentration in the cell culture medium. The final concentration of the co-solvent in the medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[5]
Q4: How can cyclodextrins be used to improve this compound's solubility?
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, forming water-soluble inclusion complexes. This method can effectively increase the bioavailability of this compound in aqueous solutions without the need for organic solvents. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.
Q5: Are surfactants a viable option for solubilizing this compound?
Yes, non-ionic surfactants such as Tween® 80 and Pluronic® F-127 can be used to form micelles or microemulsions that encapsulate this compound, thereby increasing its apparent solubility in aqueous media. However, it is important to use surfactants at concentrations above their critical micelle concentration (CMC) but below levels that could cause cell membrane disruption and toxicity.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
Potential Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium. The final concentration of the organic co-solvent may be too low to maintain solubility.
Solutions:
-
Optimize Co-solvent Concentration: Determine the maximum tolerated concentration of the co-solvent (e.g., DMSO, ethanol) for your specific cell line. This can be done by performing a dose-response experiment with the solvent alone and assessing cell viability using an MTT or similar assay.
-
Utilize Cyclodextrins: Prepare a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility.
-
Employ Surfactants: Use a biocompatible non-ionic surfactant to aid in the dispersion of this compound in the culture medium.
-
pH Adjustment: As this compound is a carboxylic acid, increasing the pH of the medium slightly (e.g., to 7.4-7.8) can increase the proportion of the more soluble carboxylate form. However, ensure the pH remains within the optimal range for your cell line.
Issue 2: Inconsistent Results in Cell Viability (e.g., MTT) Assays
Potential Cause:
-
Compound Precipitation: Precipitated this compound can interfere with the optical density readings of the MTT assay.
-
Solvent Toxicity: The concentration of the co-solvent may be causing cytotoxicity, masking the true effect of this compound.
-
Direct MTT Reduction: The compound or the solvent may directly reduce the MTT reagent, leading to false-positive results.
Solutions:
-
Visual Inspection: Before adding the MTT reagent, inspect the wells under a microscope for any signs of precipitation.
-
Solvent Control: Always include a vehicle control (medium with the same concentration of the co-solvent used to dissolve this compound) to account for any solvent-induced effects.
-
Assay Validation: To check for direct MTT reduction, incubate this compound in cell-free medium with the MTT reagent and measure the absorbance.
-
Alternative Assays: If interference is suspected, consider using an alternative viability assay that measures a different cellular parameter, such as the LDH assay for membrane integrity or the SRB assay for total protein content.
Issue 3: Variability in Wound Healing (Scratch) Assays
Potential Cause:
-
Incomplete Solubilization: Poorly dissolved this compound can lead to uneven exposure of the cells to the compound.
-
Cytotoxicity at Higher Concentrations: High concentrations of this compound or the solubilizing agent may be toxic, inhibiting cell migration due to cell death rather than a specific anti-migratory effect.
Solutions:
-
Ensure Homogeneous Solution: Vigorously vortex the final dilution of this compound in the cell culture medium before adding it to the cells.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound that affects cell migration without causing significant cell death.
-
Control for Proliferation: To distinguish between effects on cell migration and proliferation, consider co-treating cells with a proliferation inhibitor like Mitomycin C.
-
Consistent Scratching Technique: Ensure the "wound" is created with a consistent width across all wells to minimize variability in the starting area.
Data Presentation
Table 1: Solubility of a Structurally Similar Compound (9-oxo-10(E),12(E)-Octadecadienoic Acid)
| Solvent | Solubility (mg/mL) |
| DMF | 16 |
| DMSO | 16 |
| Ethanol | 25 |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 |
Data from Cayman Chemical for a structurally similar compound, providing a starting point for this compound solubilization.
Table 2: Recommended Starting Concentrations of Solubilizing Agents
| Agent | Recommended Starting Concentration in Final Medium | Maximum Recommended Concentration |
| DMSO | ≤ 0.1% (v/v) | Cell line dependent (typically ≤ 0.5%) |
| Ethanol | ≤ 0.1% (v/v) | Cell line dependent (typically ≤ 0.5%) |
| Hydroxypropyl-β-cyclodextrin | 1-10 mM | Dependent on cytotoxicity assessment |
| Tween® 80 | 0.01 - 0.1% (v/v) | Dependent on cytotoxicity assessment |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated Co-solvent Concentration
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
Solvent Dilution Series: Prepare a serial dilution of the co-solvent (e.g., DMSO or ethanol) in complete cell culture medium. A typical range to test is from 0.01% to 2% (v/v).
-
Treatment: Replace the medium in the wells with the solvent dilutions. Include a control group with medium only.
-
Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, XTT, or PrestoBlue™).
-
Data Analysis: Plot cell viability against the solvent concentration. The highest concentration that does not cause a significant decrease in cell viability is the maximum tolerated concentration.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 or 1:2 ratio is a good starting point).
-
Preparation: Weigh the appropriate amounts of this compound and β-cyclodextrin.
-
Kneading: Place the β-cyclodextrin in a mortar and add a small amount of a water-ethanol mixture to form a paste. Gradually add the this compound powder to the paste and knead for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Washing and Collection: Wash the dried powder with a small amount of cold water to remove any uncomplexed this compound and cyclodextrin. Collect the solid complex by filtration and dry it.
-
Stock Solution Preparation: The resulting powder can be dissolved in cell culture medium to prepare a stock solution.
Mandatory Visualizations
Caption: Experimental workflow for solubilizing this compound for in vitro assays.
References
Technical Support Center: Enhancing Gene Editing Efficiency for Traumatin Pathway Components
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to overcome common challenges in the genetic modification of the Traumatin pathway.
Frequently Asked Questions (FAQs)
Q1: What is the this compound pathway and why is it a significant target for gene editing? The this compound pathway is a signaling cascade in plants activated by mechanical wounding, playing a vital role in local and systemic defense responses and tissue repair. Key components include lipoxygenases (LOX), hydroperoxide lyases (HPL), and the resulting formation of this compound and traumatic acid. Targeting this pathway with gene editing allows for the elucidation of gene function in plant defense, the development of crops with enhanced resilience to mechanical damage and pests, and the potential to improve regenerative capabilities.
Q2: What are the most effective gene-editing technologies for modifying this compound pathway genes? CRISPR-Cas9 is the most widely adopted technology for plant gene editing due to its high efficiency, simplicity, and the ability to target multiple genes simultaneously.[1][2] While other nuclease-based systems like Zinc Finger Nucleases (ZFNs) and Transcription Activator-Like Effector Nucleases (TALENs) are also effective, they are generally more complex and costly to engineer compared to the RNA-guided CRISPR-Cas9 system.[3][4][5]
Q3: How can I optimize the design of single guide RNAs (sgRNAs) for my target gene? To maximize on-target efficiency and minimize off-target effects, sgRNA design is critical. Key optimization strategies include:
-
Using Design Software: Employ bioinformatics tools that predict on-target efficacy and potential off-target sites.
-
GC Content: Aim for a GC content between 40-60% for optimal sgRNA stability and function.
-
Target Site Selection: Choose a unique 20-nucleotide target sequence immediately preceding a Protospacer Adjacent Motif (PAM), such as 'NGG' for the commonly used Streptococcus pyogenes Cas9.
-
Testing Multiple sgRNAs: It is best practice to design and test 2-3 sgRNAs per target gene to identify the most efficient one empirically.
Q4: What are the primary methods for delivering CRISPR-Cas9 components into plant cells? The delivery of gene-editing reagents into plant cells is a critical step. Common methods include:
-
Agrobacterium-mediated Transformation: This is a robust and widely used method for stable integration of T-DNA carrying the Cas9 and sgRNA expression cassettes into the plant genome.
-
Protoplast Transfection: The delivery of plasmids or pre-assembled Cas9-sgRNA ribonucleoproteins (RNPs) into plant cells without cell walls (protoplasts) using polyethylene glycol (PEG) is an effective way to test sgRNA efficiency and can be used for regenerating whole plants in some species.
-
Biolistic (Gene Gun) Delivery: This method involves bombarding plant tissues with gold or tungsten particles coated with the CRISPR-Cas9 components.
Q5: What causes low editing efficiency and how can it be improved? Low editing efficiency is a common issue with several potential causes. Troubleshooting steps include:
-
Verify sgRNA Design: Inefficient sgRNA is a primary cause. Test multiple designs.
-
Optimize Cas9 Expression: Use a plant-codon-optimized Cas9 sequence and a strong promoter suitable for your plant species.
-
Improve Delivery: Optimize your transformation or transfection protocol to ensure the reagents are efficiently delivered to the cells.
-
Assess Target Site Accessibility: The chromatin state of the target region can influence editing efficiency. If possible, target euchromatic regions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Editing Efficiency | 1. Suboptimal sgRNA design.2. Inefficient delivery of CRISPR components.3. Low expression or activity of Cas9 nuclease.4. Target site is in a heterochromatic (condensed) region. | 1. Design and test 2-3 additional sgRNAs for your target.2. Optimize your delivery method (e.g., Agrobacterium strain, incubation time, particle bombardment parameters).3. Use a plant-codon-optimized Cas9 and a strong constitutive or tissue-specific promoter.4. If possible, select a different target site in a more accessible chromatin region. |
| High Off-Target Mutations | 1. sgRNA sequence has high homology to other sites in the genome.2. High concentration or prolonged expression of the Cas9/sgRNA complex. | 1. Perform a genome-wide BLAST search to ensure sgRNA specificity.2. Use high-fidelity Cas9 variants (e.g., eSpCas9, SpCas9-HF1) engineered to reduce off-target cleavage.3. Use a transient expression system or an inducible promoter to limit the duration of Cas9 activity. |
| Difficulty Regenerating Edited Plants | 1. The chosen explant is not amenable to tissue culture.2. Suboptimal tissue culture conditions (media, hormones).3. Toxicity from the transformation or editing process. | 1. Test different explant sources (e.g., leaf discs, embryos, cotyledons).2. Systematically optimize the concentrations of auxin and cytokinin in the regeneration media.3. Reduce the concentration of selection agents or use a shorter selection period. |
| Mosaicism (Mixed Cell Population) | 1. Editing occurred late in cell division after transformation.2. Inefficient selection of fully edited cell lines. | 1. Use a strong promoter to drive Cas9 expression for early editing events.2. Perform single-cell cloning or sub-cloning of regenerated calli to isolate pure, edited lines.3. Screen multiple independent transgenic lines. |
Experimental Protocols
Protocol 1: Agrobacterium-Mediated Transformation of Leaf Discs
-
Vector Construction: Synthesize and clone the target-specific sgRNA into a plant expression vector containing a plant-codon-optimized Cas9 nuclease. The entire Cas9-sgRNA cassette should be within the T-DNA borders of a binary vector.
-
Agrobacterium Preparation: Introduce the binary vector into a suitable Agrobacterium tumefaciens strain (e.g., GV3101, EHA105) via electroporation. Grow a liquid culture of the transformed Agrobacterium to an OD600 of 0.6-0.8.
-
Explant Preparation: Collect young, healthy leaves from sterile in vitro-grown plants. Cut them into ~1 cm² discs, avoiding the midrib.
-
Infection: Pellet the Agrobacterium culture and resuspend in a liquid infection medium (e.g., MS medium with acetosyringone). Submerge the leaf discs in the bacterial suspension for 20-30 minutes.
-
Co-cultivation: Blot the leaf discs dry on sterile filter paper and place them on a solid co-cultivation medium. Incubate in the dark for 2-3 days.
-
Selection and Regeneration: Transfer the leaf discs to a selection medium containing an appropriate antibiotic (e.g., cefotaxime) to eliminate Agrobacterium and a selection agent (e.g., kanamycin, hygromycin) to select for transformed plant cells. Subculture to fresh medium every 2-3 weeks until calli form and shoots begin to develop.
-
Rooting and Acclimatization: Excise developed shoots and transfer them to a rooting medium. Once a healthy root system is established, transfer the plantlets to soil and gradually acclimate them to greenhouse conditions.
Protocol 2: T7 Endonuclease I (T7E1) Assay for Mutation Detection
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both a putative edited plant and a wild-type (unedited) control.
-
PCR Amplification: Design PCR primers to amplify a 600-1000 bp region flanking the sgRNA target site. Perform PCR on both the edited and wild-type gDNA. The target site should be off-center within the amplicon to produce easily resolvable fragments after digestion.
-
Heteroduplex Formation: Mix equal amounts (~200 ng) of the PCR product from the edited and wild-type samples. Denature the mixed PCR products by heating to 95°C for 5 minutes, then re-anneal by slowly cooling to room temperature. This allows wild-type and mutated strands to form mismatched heteroduplexes.
-
T7E1 Digestion: Incubate the re-annealed DNA with T7 Endonuclease I enzyme according to the manufacturer's protocol. This enzyme specifically cleaves at the site of base-pair mismatches in the heteroduplexes.
-
Analysis by Gel Electrophoresis: Visualize the digestion products on a 2% agarose gel. The presence of cleaved DNA fragments (in addition to the full-length uncut fragment) indicates that mutations (insertions or deletions) were successfully introduced at the target site. The percentage of cleaved DNA can be used to estimate the editing efficiency.
Mandatory Visualizations
Caption: Overview of the plant this compound signaling pathway initiated by wounding.
References
- 1. Strategies and Methods for Improving the Efficiency of CRISPR/Cas9 Gene Editing in Plant Molecular Breeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. CRISPR-Cas9 vs TALEN vs ZFN: Precision Gene Editing Compared [synapse.patsnap.com]
- 5. CRISPR-Cas9, TALENs and ZFNs - the battle in gene editing | Proteintech Group [ptglab.com]
Validation & Comparative
A Researcher's Guide to Validating RNA-Seq Data with qRT-PCR for Traumatin-Responsive Genes
For Researchers, Scientists, and Drug Development Professionals
High-throughput RNA sequencing (RNA-seq) has revolutionized transcriptomics, allowing for a comprehensive snapshot of gene expression. However, to ensure the accuracy and reliability of these extensive datasets, validation of key findings is a critical step. Quantitative real-time PCR (qRT-PCR) remains the gold standard for this purpose due to its high sensitivity, specificity, and wide dynamic range. This guide provides a comparative overview and detailed protocols for validating RNA-seq data on traumatin-responsive genes using qRT-PCR, a context particularly relevant for studies on plant wounding, stress response, and defense mechanisms.
Technology Comparison: RNA-Seq vs. qRT-PCR
While both techniques quantify gene expression, they operate on different principles and scales. RNA-seq provides a holistic view of the transcriptome, whereas qRT-PCR offers a targeted, hypothesis-driven validation of specific genes.
| Feature | RNA-Seq (Next-Generation Sequencing) | qRT-PCR (Quantitative Real-Time PCR) |
| Principle | Direct sequencing of cDNA library to quantify millions of RNA transcripts simultaneously. | Reverse transcription of RNA to cDNA followed by targeted amplification and real-time fluorescence detection. |
| Throughput | High-throughput; analyzes the entire transcriptome in a single run. | Low to medium-throughput; typically analyzes one to several hundred genes at a time. |
| Discovery Power | Excellent for novel transcript discovery and unbiased gene expression profiling. | Limited to known sequences; requires pre-designed primers for target genes. |
| Data Output | Provides read counts, transcripts per million (TPM), or fragments per kilobase of transcript per million mapped reads (FPKM).[1] | Generates a quantification cycle (Cq) or threshold cycle (Ct) value, which is inversely proportional to the amount of target nucleic acid.[2] |
| Sensitivity | High, but can be limited for very low-abundance transcripts. | Extremely high sensitivity; considered the gold standard for detecting low-abundance genes.[3] |
| Cost per Sample | Higher initial cost per sample, but lower cost per gene when analyzing the whole transcriptome. | Lower cost per sample for a small number of genes, but becomes expensive for large-scale studies. |
| Primary Use | Global, unbiased differential gene expression analysis, novel gene discovery, isoform identification. | Validation of RNA-seq results, targeted gene expression analysis, diagnostics. |
Experimental Workflow and Protocols
A robust validation experiment begins with high-quality starting material. The initial steps of RNA extraction and quality control are common to both RNA-seq and qRT-PCR.
Step 1: Total RNA Extraction and Quality Control (Common Protocol)
-
Tissue Homogenization: Flash-freeze plant tissue (e.g., wounded and control leaves) in liquid nitrogen and grind to a fine powder.
-
RNA Isolation: Use a reputable column-based kit or a TRIzol-based organic extraction method to isolate total RNA.[4] Ensure an RNase-free environment to prevent degradation.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[4]
-
Quality Control (QC):
-
Purity: Assess RNA purity using a spectrophotometer (e.g., NanoDrop). Aim for an A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0-2.2.
-
Integrity: Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). A high RNA Integrity Number (RIN) of ≥ 8 is recommended for optimal RNA-seq results.
-
Step 2A: RNA-Seq Experimental Workflow
The RNA-seq workflow involves converting the isolated RNA into a library of cDNA fragments for sequencing.
Protocol Outline:
-
Library Preparation: Start with 100 ng to 1 µg of total RNA.
-
mRNA Isolation: Enrich for messenger RNA (mRNA) using oligo(dT) magnetic beads that bind to the poly-A tails of eukaryotic mRNAs.
-
Fragmentation: Chemically fragment the enriched mRNA into smaller pieces.
-
cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand synthesis.
-
End Repair and Ligation: Repair the ends of the double-stranded cDNA, adenylate the 3' ends, and ligate sequencing adapters. These adapters contain unique index sequences for multiplexing samples.
-
Amplification: Amplify the adapter-ligated library via PCR to generate enough material for sequencing.
-
-
Sequencing: Sequence the prepared library on a high-throughput platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control on raw sequencing reads.
-
Align reads to a reference genome.
-
Quantify gene expression by counting the number of reads mapping to each gene.
-
Perform differential expression analysis to identify genes that are significantly up- or down-regulated in response to this compound/wounding.
-
Step 2B: qRT-PCR Experimental Workflow
For validation, select a subset of genes identified from the RNA-seq data for targeted analysis via qRT-PCR.
Protocol Outline:
-
Gene Selection: Choose genes for validation from the RNA-seq results. A good selection includes:
-
Highly up- and down-regulated genes of biological interest.
-
Genes with moderate fold-changes.
-
Genes with varying expression levels (high, medium, and low).
-
At least one gene found to be non-differentially expressed as a negative control.
-
-
Primer Design: Design specific primers for each target gene and at least two stable reference (housekeeping) genes. Primers should ideally span an exon-exon junction to avoid amplifying any contaminating genomic DNA.
-
Reference Gene Selection: The stability of the reference gene is crucial for accurate normalization, especially in stress-response studies where common housekeeping genes can be affected. For plant stress studies, stable reference genes often include Elongation Factor 1-alpha (EF1α), Actin (ACT), Tubulin (TUB), or Ubiquitin (UBQ). It is highly recommended to test multiple candidates and use a tool like geNorm or NormFinder to identify the most stable ones for your specific experimental conditions.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-quality reverse transcriptase and a mix of oligo(dT) and random primers.
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green or probe-based master mix.
-
Run the reaction on a real-time PCR cycler. A typical program includes an initial denaturation, followed by 40 cycles of denaturation and annealing/extension.
-
Include a melt curve analysis at the end of a SYBR Green run to verify the specificity of the amplicon.
-
-
Data Analysis (Relative Quantification using the 2-ΔΔCt Method):
-
Step 1: Calculate ΔCt: For each sample, normalize the Ct value of the target gene to the Ct value of the reference gene.
-
ΔCt = Ct(target gene) - Ct(reference gene)
-
-
Step 2: Calculate ΔΔCt: Normalize the ΔCt of the treated (wounded) sample to the ΔCt of the control (unwounded) sample.
-
ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)
-
-
Step 3: Calculate Fold Change: Determine the relative expression fold change.
-
Fold Change = 2-ΔΔCt
-
-
Data Presentation and Interpretation
The ultimate goal is to demonstrate a high correlation between the expression changes measured by RNA-seq and qRT-PCR.
This compound Signaling Context
This compound is a plant wound hormone that is an integral part of the jasmonic acid (JA) signaling pathway, which mediates responses to wounding and herbivory. Validating genes responsive to this compound treatment involves confirming the modulation of key components within this pathway.
In a resting state, JAZ proteins repress transcription factors like MYC2. Upon wounding, JA-Ile is synthesized and binds to the COI1 receptor complex, leading to the degradation of JAZ repressors. This frees MYC2 to activate the expression of wound-responsive genes.
Comparative Data Summary
Summarize the results in a table that directly compares the fold changes obtained from both methods.
| Gene ID | Gene Name | RNA-Seq (log2 Fold Change) | RNA-Seq (FDR) | qRT-PCR (Relative Fold Change) |
| AT1G74710 | LOX2 | 4.58 | 1.2e-50 | 25.1 |
| AT5G42650 | VSP1 | 6.21 | 3.4e-78 | 75.8 |
| AT1G19180 | JAZ1 | 2.89 | 5.6e-25 | 7.2 |
| AT2G39940 | MYC2 | 1.55 | 8.9e-12 | 2.9 |
| AT4G23600 | PDF1.2 | -3.15 | 2.1e-40 | 0.11 |
| AT3G18780 | ACT2 | 0.05 | 0.85 | 1.02 |
Note: Data are hypothetical and for illustrative purposes.
Correlation Analysis
To quantitatively assess the validation, perform a correlation analysis between the log2 fold changes from RNA-seq and the log2 transformed fold changes from qRT-PCR. A strong positive correlation (Pearson correlation coefficient r > 0.8) provides high confidence in the RNA-seq dataset.
Conclusion
Validating RNA-seq data with qRT-PCR is an essential practice for producing high-confidence, publication-quality results. While RNA-seq offers a powerful, unbiased view of the transcriptome, qRT-PCR provides precise and sensitive confirmation of key differentially expressed genes. By following rigorous experimental protocols and careful data analysis, researchers can confidently elucidate the molecular mechanisms underlying the response to stimuli like this compound, advancing our understanding of plant biology and aiding in the development of novel therapeutic or agricultural strategies.
References
- 1. An improvement of the 2ˆ(–delta delta CT) method for quantitative real-time polymerase chain reaction data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cephamls.com [cephamls.com]
- 4. RNA Sequencing | RNA-Seq methods & workflows [illumina.com]
A Comparative Guide to the Plant Wound Response: The Role of Traumatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the wound response in different plant species with a focus on the role of traumatin. While direct comparative studies on this compound's effects across a wide range of plants are limited, this document synthesizes existing knowledge on the general plant wound response, where this compound is a key signaling molecule. We present established experimental protocols that can be adapted to generate comparative quantitative data and provide diagrams to visualize the underlying signaling pathways.
Introduction to this compound and the Plant Wound Response
When a plant is wounded, a complex and rapid defense mechanism is triggered to seal the injury, prevent infection, and initiate tissue repair. This response involves a cascade of signaling molecules, with fatty acid derivatives known as oxylipins playing a central role. This compound (12-oxo-trans-10-dodecenoic acid), along with its precursor traumatic acid, was one of the first identified "wound hormones" in plants[1][2][3]. These molecules are synthesized from the lipoxygenase (LOX) pathway upon tissue damage and are integral to the jasmonic acid (JA) signaling cascade, a master regulator of plant defense and development[1][4].
The wound response can be broadly categorized into two phases:
-
A rapid, localized response: This occurs at the site of injury and involves the production of reactive oxygen species (ROS), changes in intracellular calcium levels, and the reinforcement of cell walls through callose deposition.
-
A slower, systemic response: This involves the long-distance transport of signaling molecules, primarily jasmonates, to unwounded parts of the plant, preparing them for potential future attacks.
Comparative Analysis of the Wound Response
Direct quantitative comparisons of this compound's effects across different plant species are not extensively documented in publicly available literature. However, we can infer a comparative framework based on the well-established jasmonic acid signaling pathway, which is highly conserved across the plant kingdom. The table below outlines key measurable parameters of the wound response that are likely influenced by this compound and can be used for comparative studies.
Table 1: Key Parameters for Comparing the Wound Response to this compound Across Plant Species
| Parameter | Description | Potential for Variation Across Species |
| Gene Expression | Upregulation of genes involved in the jasmonic acid biosynthesis and signaling pathway (e.g., LOX, AOS, OPR), as well as defense-related genes (e.g., proteinase inhibitors, polyphenol oxidases). | High: Species may exhibit different sensitivities and magnitudes of gene induction. |
| Callose Deposition | Formation of callose plugs at the wound site to strengthen the cell wall and prevent pathogen entry. | Moderate to High: The extent and timing of callose deposition can vary. |
| Cell Division and Proliferation | Stimulation of cell division at the wound margin to promote healing and tissue regeneration. | High: Regeneration capacity differs significantly among plant species. |
| Secondary Metabolite Production | Synthesis of defense compounds such as phenols, alkaloids, and terpenoids. | Very High: The profile of secondary metabolites is highly species-specific. |
| Enzyme Activity | Increased activity of defense-related enzymes like peroxidase (POD), superoxide dismutase (SOD), and catalase (CAT). | Moderate: Basal levels and inducibility of these enzymes can differ. |
Signaling Pathways
The wound response is orchestrated by a complex network of signaling pathways. Upon wounding, the release of this compound and other oxylipins initiates a signaling cascade that is largely mediated by jasmonic acid.
Caption: Simplified signaling pathway of the plant wound response initiated by mechanical damage.
Experimental Protocols
To facilitate comparative studies on the effects of this compound, we provide the following detailed experimental protocols. These can be adapted for various plant species.
Plant Material and this compound Application
-
Plant Species: Select a range of plant species for comparison (e.g., Arabidopsis thaliana, Nicotiana benthamiana, Solanum lycopersicum, Zea mays).
-
Growth Conditions: Grow plants under controlled environmental conditions (e.g., 22°C, 16h light/8h dark photoperiod).
-
Wounding and Treatment:
-
Mechanically wound mature leaves of similar developmental stages using a sterile needle or forceps.
-
Immediately apply a solution of this compound (e.g., 100 µM in a buffer containing a surfactant like Tween-20) to the wound site. Use a buffer-only solution as a control.
-
For systemic response studies, apply this compound to lower leaves and collect unwounded upper leaves for analysis at various time points.
-
Quantification of Gene Expression by RT-qPCR
This protocol allows for the measurement of changes in the expression of key wound-response genes.
References
A Comparative Analysis of Traumatin's Role in Different Plant Tissues: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced roles of signaling molecules across different biological contexts is paramount. This guide provides a comparative analysis of traumatin, a key plant wound hormone, and its differential functions in various plant tissues. By examining its biosynthesis, signaling, and physiological effects, this document aims to provide a foundational resource for further investigation and potential applications.
This compound, chemically known as 12-oxo-trans-10-dodecenoic acid, is a C12 oxylipin derived from the oxidative breakdown of polyunsaturated fatty acids in plant cells.[1] It is a crucial signaling molecule involved in the plant's response to mechanical injury and is a precursor to traumatic acid, another significant player in wound healing.[1] The presence and activity of this compound are not uniform throughout the plant, with its roles varying depending on the tissue type and developmental stage. This guide synthesizes available experimental data to compare its functions in different plant organs.
Comparative Quantitative Analysis of this compound and Related Compounds
Direct comparative studies quantifying this compound across a wide array of plant tissues from a single species are limited. However, available data from Arabidopsis thaliana leaves provide a baseline for understanding its induction upon wounding. Furthermore, qualitative reports and studies on related oxylipins and biosynthetic enzyme expression offer insights into the differential distribution and activity of this compound.
| Plant Tissue | Condition | Compound | Concentration (nmol/g FW) | Plant Species | Reference |
| Leaves | Intact | Free this compound | Undetectable | Arabidopsis thaliana | [2] |
| Disrupted | Free this compound | ~5 | Arabidopsis thaliana | [2] | |
| Intact | 9-OH-traumatin | Undetectable | Arabidopsis thaliana | [2] | |
| Disrupted | 9-OH-traumatin | ~10 | Arabidopsis thaliana | ||
| Young, Intensively Growing Organs (Leaves, Fruits, Seeds) | General | This compound & Traumatic Acid | High amounts (qualitative) | General |
Biosynthesis and Signaling Pathway of this compound
This compound biosynthesis is initiated upon tissue damage, which triggers the release of linoleic acid and α-linolenic acid from cell membranes. These fatty acids are then converted to their 13-hydroperoxy derivatives by 13-lipoxygenase (13-LOX). Subsequently, hydroperoxide lyase (HPL) cleaves these hydroperoxides to produce this compound and a C6 volatile aldehyde.
Once synthesized, this compound is believed to integrate into the broader jasmonate signaling pathway to elicit downstream responses. While a specific receptor for this compound has not been definitively identified, it is understood to contribute to the pool of oxylipin signals that activate wound-responsive genes. The canonical jasmonate signaling cascade involves the SCF(COI1) complex, JAZ repressor proteins, and transcription factors like MYC2, which ultimately regulate the expression of genes involved in defense and cell division.
Experimental Protocols
To facilitate further comparative studies, detailed methodologies for key experiments are provided below.
Protocol 1: Extraction and Quantification of this compound
This protocol is adapted from studies on Arabidopsis leaves and can be optimized for other plant tissues.
1. Sample Preparation:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
2. Extraction:
-
Transfer a known weight of powdered tissue (e.g., 100 mg) to a microcentrifuge tube.
-
Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol, 20% water with 0.1% formic acid and an internal standard).
-
Vortex vigorously for 1 minute and incubate at 4°C for 30 minutes with shaking.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
3. LC-MS/MS Analysis:
-
Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable C18 column for separation.
-
Employ a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound and its derivatives based on their specific mass transitions.
4. Quantification:
-
Create a standard curve using pure this compound standards.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard and the fresh weight of the tissue.
Protocol 2: In Vitro Wound Healing (Scratch) Assay
This assay can be used to assess the effect of this compound on the migration and proliferation of plant cells, such as protoplasts or cultured cells.
1. Cell Culture:
-
Isolate protoplasts or establish a cell suspension culture from the desired plant tissue.
-
Plate the cells in a 6-well plate and grow until a confluent monolayer is formed.
2. Wounding:
-
Create a uniform scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Gently wash with fresh culture medium to remove dislodged cells.
3. Treatment:
-
Add fresh culture medium containing different concentrations of this compound to the wells. Include a control with no this compound.
4. Monitoring and Analysis:
-
Image the "wound" area at regular intervals (e.g., 0, 12, 24, and 48 hours) using a microscope with a camera.
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure over time for each treatment.
Protocol 3: Cell Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.
1. Cell Plating:
-
Plate plant protoplasts or suspension cells in a 96-well plate at a suitable density.
2. Treatment:
-
Add different concentrations of this compound to the wells. Include appropriate controls.
-
Incubate for a desired period (e.g., 24-72 hours).
3. MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization:
-
Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Read the absorbance of each well at 570 nm using a microplate reader.
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The absorbance is directly proportional to the number of viable, metabolically active cells.
Conclusion
The available evidence strongly suggests that this compound plays a vital, wound-inducible role in plant defense and repair, with its activity likely being most pronounced in young, developing tissues. However, the field would greatly benefit from comprehensive, quantitative comparative studies across a wider range of plant tissues and species. The experimental protocols provided in this guide offer a framework for conducting such research, which will be instrumental in fully elucidating the multifaceted functions of this important plant hormone and exploring its potential applications in agriculture and beyond.
References
A Comparative Transcriptomic Analysis of Plant Stress Hormones: Unraveling the Molecular Responses to Wounding and Defense
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptomic landscapes induced by various plant stress hormones, with a focus on the wound hormone historically known as traumatin (now understood to be primarily mediated by the jasmonic acid pathway) and other key stress signaling molecules: jasmonic acid, salicylic acid, and abscisic acid. By examining the similarities and differences in the genomic responses they elicit, we aim to provide a valuable resource for researchers in plant biology, agriculture, and the development of novel crop protection strategies.
Introduction to Plant Stress Hormones
Plants, being sessile organisms, have evolved intricate signaling networks to respond to a variety of environmental challenges, including mechanical wounding and pathogen attacks. At the heart of these responses are phytohormones, small signaling molecules that regulate a wide array of physiological processes. This guide focuses on the comparative transcriptomic effects of four key stress-related signaling molecules:
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This compound (Wound Response): Historically referred to as a single "wound hormone," the response to tissue damage is now understood to be a complex process orchestrated by a variety of signaling molecules, with the jasmonic acid (JA) pathway playing a central role. For the purpose of this comparison, "this compound response" will refer to the general transcriptomic changes observed upon mechanical wounding, which are largely driven by JA and its precursors.
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Jasmonic Acid (JA): A lipid-derived hormone that is a key regulator of plant defense against herbivorous insects and necrotrophic pathogens. It also plays a crucial role in various developmental processes. The JA signaling pathway is a central component of the wound response.
-
Salicylic Acid (SA): A phenolic compound that is a primary mediator of plant defense against biotrophic and hemibiotrophic pathogens. The SA signaling pathway often acts antagonistically with the JA pathway, allowing the plant to fine-tune its defense strategy.
-
Abscisic Acid (ABA): A hormone traditionally associated with abiotic stress responses, such as drought and salinity. However, emerging evidence indicates that ABA also plays a role in modulating plant defense against certain pathogens and interacts with both SA and JA signaling pathways.
Comparative Transcriptomic Data
The following tables summarize quantitative data from various transcriptomic studies, providing a snapshot of the genomic reprogramming induced by wounding (as a proxy for the "this compound" response), Jasmonic Acid, Salicylic Acid, and Abscisic Acid.
Table 1: Overview of Differentially Expressed Genes (DEGs) in Arabidopsis thaliana in Response to Wounding and Stress Hormone Treatment
| Treatment | Time Point | Upregulated Genes | Downregulated Genes | Total DEGs | Key Enriched GO Terms (Upregulated) |
| Mechanical Wounding | 3 hours | 3,127 | 2,442 | 5,569 | Response to wounding, Response to jasmonic acid, Response to fungus, Defense response |
| Jasmonic Acid (JA) | 1 hour | 468 | 154 | 622 | Response to wounding, Jasmonic acid biosynthetic process, Defense response to fungus |
| Salicylic Acid (SA) | 6 hours | 1,289 | 1,021 | 2,310 | Systemic acquired resistance, Defense response to bacterium, Response to salicylic acid |
| Abscisic Acid (ABA) | 3 hours | 1,018 | 895 | 1,913 | Response to water deprivation, Response to abscisic acid, Stomatal closure |
Note: The data presented are compiled from multiple studies and are intended for comparative purposes. Experimental conditions and analysis pipelines may vary between studies.
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways for Jasmonic Acid, Salicylic Acid, and Abscisic Acid.
Jasmonic Acid (JA) Signaling Pathway
Salicylic Acid (SA) Signaling Pathway
Abscisic Acid (ABA) Signaling Pathway
Experimental Protocols
This section provides a generalized methodology for comparative transcriptomic analysis of plant responses to stress hormones.
Plant Growth and Treatment
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Plant Material: Arabidopsis thaliana (e.g., ecotype Col-0) seeds are surface-sterilized and sown on Murashige and Skoog (MS) medium. Seedlings are grown under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).
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Hormone Treatment: For hormone treatments, 4-week-old soil-grown plants are sprayed with a solution of the respective hormone (e.g., 100 µM Jasmonic Acid, 1 mM Salicylic Acid, or 100 µM Abscisic Acid) or a mock solution (control).
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Wounding Treatment: For mechanical wounding, the leaves of 4-week-old plants are wounded with a hemostat across the midvein.
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Sample Collection: Leaf tissue is harvested at specific time points post-treatment (e.g., 1, 3, 6, 12, 24 hours), flash-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.
RNA Extraction and Sequencing
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RNA Isolation: Total RNA is extracted from the collected leaf tissue using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.
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Library Preparation: RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer. mRNA is then enriched using oligo(dT) magnetic beads. The enriched mRNA is fragmented, and cDNA is synthesized. Sequencing adapters are ligated to the cDNA fragments.
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Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis
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Quality Control: The raw sequencing reads are assessed for quality, and low-quality reads and adapter sequences are trimmed.
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Read Mapping: The cleaned reads are aligned to the reference genome of the organism (e.g., Arabidopsis thaliana TAIR10).
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Differential Gene Expression Analysis: The number of reads mapping to each gene is counted. Differentially expressed genes (DEGs) between the treatment and control groups are identified using statistical packages such as DESeq2 or edgeR. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are typically considered as significantly differentially expressed.
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Functional Annotation and Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the lists of DEGs to identify over-represented biological processes and metabolic pathways.
Experimental Workflow Diagram
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
